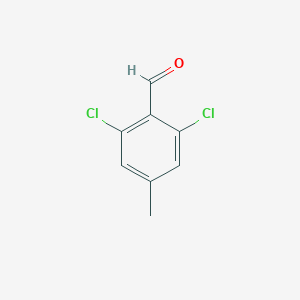

2,6-Dichloro-4-methylbenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACXQAPPAREFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 4 Methylbenzaldehyde and Its Structural Analogs

Direct Synthesis Approaches to 2,6-Dichloro-4-methylbenzaldehyde

The direct synthesis of this compound can be approached through various established methods in organic chemistry. One common strategy involves the formylation of 1,3-dichloro-5-methylbenzene. This can be achieved through reactions like the Gattermann-Koch reaction, which utilizes carbon monoxide and hydrogen chloride in the presence of a suitable catalyst. wikipedia.orggoogle.com Another approach is the Rieche formylation, which employs dichloromethyl methyl ether and a Lewis acid. google.com Additionally, oxidation of the corresponding benzyl (B1604629) alcohol or reduction of the corresponding benzoyl chloride can also yield the desired aldehyde.

Precursor Role in the Synthesis of Functionalized Heterocycles

This compound serves as a versatile building block in the synthesis of a variety of functionalized heterocyclic compounds. Its aldehyde group and the presence of two chlorine atoms on the aromatic ring provide multiple reaction sites for cyclization and derivatization reactions.

Cyclization Reactions with Nitrogen and Sulfur Nucleophiles to Form Benzothiazoles.benchchem.com

A significant application of this compound is in the synthesis of benzothiazole (B30560) derivatives. Benzothiazoles are a class of heterocyclic compounds known for their wide range of biological activities. nih.gov The synthesis typically involves the condensation reaction of this compound with 2-aminothiophenol (B119425).

The formation of the benzothiazole ring from this compound and 2-aminothiophenol proceeds through a cyclocondensation mechanism. mdpi.com The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization occurs through the attack of the thiol group onto the imine carbon. Finally, an oxidation step, often facilitated by the reaction conditions or an added oxidizing agent, leads to the aromatic benzothiazole ring. mdpi.com

To enhance the efficiency and yield of benzothiazole synthesis, various catalytic systems and reaction conditions have been explored. Molecular iodine has been shown to be an effective catalyst for the condensation of aldehydes with 2-aminothiophenol, often under solvent-free conditions. tandfonline.comtandfonline.com This method is considered environmentally friendly and cost-effective. tandfonline.com

Microwave irradiation has also emerged as a powerful tool to accelerate the reaction, significantly reducing reaction times compared to conventional heating methods. mdpi.comtandfonline.comresearchgate.net The combination of iodine catalysis and microwave irradiation can provide a rapid and efficient route to benzothiazole derivatives. tandfonline.comresearchgate.net Other catalytic systems, such as the use of H2O2/HCl, have also been reported to promote the reaction at room temperature. mdpi.com

The following table summarizes various catalytic systems used in the synthesis of benzothiazoles from aldehydes and 2-aminothiophenol:

| Catalyst/Condition | Reactants | Solvent | Key Advantages |

| Molecular Iodine | Aldehydes, 2-aminothiophenol | Solvent-free | Efficient, cost-effective, environmentally friendly. tandfonline.comtandfonline.com |

| Microwave Irradiation | Aldehydes, 2-aminothiophenol | Solvent-free or with a solvent | Reduced reaction times. mdpi.comtandfonline.comresearchgate.net |

| H2O2/HCl | Aldehydes, 2-aminothiophenol | Ethanol (B145695) | Room temperature reaction. mdpi.com |

| Alkyl Carbonic Acid | Aldehydes, 2-aminothiophenol | CO2-alcohol system | Mild conditions, simplified workup. researchgate.net |

Applications in the Formation of Dichlorodiazadienes.mdpi.comtandfonline.com

Recent research has highlighted the use of 4-methylbenzaldehyde (B123495) derivatives in the synthesis of dichlorodiazadienes. erciyes.edu.trresearchgate.netsciprofiles.comjomardpublishing.comresearchgate.net These compounds are formed through the reaction of the corresponding phenylhydrazones with carbon tetrachloride. jomardpublishing.com The resulting dichlorodiazadienes are of interest in crystallochemistry and can serve as models for studying non-covalent interactions. jomardpublishing.com Furthermore, these compounds can undergo further reactions, such as methanolysis, to produce arylhydrazones of α-keto acid esters, which are valuable in organic synthesis and pharmacological chemistry. beu.edu.az

Derivatization from Related Benzaldehyde (B42025) Scaffolds

This compound can also be conceptually derived from other benzaldehyde scaffolds through various synthetic transformations. For instance, starting from 4-methylbenzaldehyde, selective ortho-dichlorination could be a potential route, although controlling the regioselectivity might be challenging. wikipedia.org Alternatively, starting from a pre-functionalized benzene (B151609) ring containing the desired substitution pattern, the aldehyde group can be introduced in the final steps. For example, the formylation of 1,3-dichloro-5-methylbenzene provides a direct route. google.com The interconversion of functional groups on the benzaldehyde ring, such as the conversion of a bromo-substituent to a different group via a diazonium salt, is another established strategy in organic synthesis. orgsyn.org

Oxidation Pathways for Methyl-Substituted Aromatic Precursors

A prominent strategy for the synthesis of this compound involves the selective oxidation of a methyl group on a dichlorinated toluene (B28343) precursor. The starting material of choice is typically 2,6-dichlorotoluene.

One patented method describes a process for preparing 2,6-dichlorobenzaldehyde (B137635), which is structurally analogous to the target compound, through the continuous oxidation of 2,6-dichlorotoluene. google.com This method employs hydrogen peroxide as the oxidant in the presence of a catalyst system comprising one or more metal ion complexes of cobalt, molybdenum, and bromine, with acetic acid serving as the solvent. google.com The use of a continuous flow tubular reactor is highlighted as a key innovation, offering advantages such as mild reaction conditions, short reaction times, high raw material utilization, and enhanced safety and stability compared to traditional batch processes. google.com This approach effectively controls the reaction, minimizes by-products, and allows for continuous operation, thereby increasing production efficiency. google.com

Another established, multi-step pathway begins with the chlorination of 2,6-dichlorotoluene. This initial step, carried out with chlorine gas under the influence of light and a phosphorus pentachloride catalyst, yields 2,6-dichloro benzyl dichloride. google.com The intermediate is then subjected to hydrolysis, using an acidic solvent like formic or acetic acid and a catalyst such as zinc chloride, under reflux conditions to produce the final 2,6-dichlorobenzaldehyde product. google.com

Research into the continuous selective aerobic oxidation of various toluene derivatives into aromatic aldehydes has also been conducted. A study utilizing a Co/Mn/Br catalytic system in an umbrella-shaped microchannel reactor demonstrated the successful oxidation of p-nitrotoluene to p-nitrobenzaldehyde. rsc.org This system, which uses an acetic acid/water solvent mixture, shows promise for broader applications, including other substituted toluenes, and offers an economical and environmentally friendly protocol for synthesizing aromatic aldehydes. rsc.org

Table 1: Comparison of Oxidation Methods for Dichlorotoluene Precursors

| Method | Precursor | Oxidant/Reagents | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Continuous Liquid-Phase Oxidation | 2,6-Dichlorotoluene | Hydrogen Peroxide, Acetic Acid | Cobalt, Molybdenum, Bromine ion complexes | Continuous flow reactor; mild conditions; high efficiency. | google.com |

| Two-Step Chlorination/Hydrolysis | 2,6-Dichlorotoluene | Cl₂, Acidic Solvent (Formic/Acetic Acid) | Phosphorus Pentachloride, Zinc Chloride | Two-step batch process involving a dichlorobenzyl intermediate. | google.com |

| Continuous Aerobic Oxidation | Toluene Derivatives (e.g., p-nitrotoluene) | Oxygen (Air) | Co/Mn/Br system | Microchannel reactor; environmentally friendly protocol. | rsc.org |

Halogenation Strategies on Benzaldehyde Cores

An alternative synthetic approach involves the direct halogenation of a benzaldehyde core that already contains the methyl group, such as 4-methylbenzaldehyde (p-tolualdehyde). This strategy aims to introduce chlorine atoms at the ortho positions (2 and 6) relative to the aldehyde group. While direct chlorination of 4-methylbenzaldehyde to achieve the desired 2,6-dichloro substitution can be challenging due to the potential for multiple isomers and side reactions, analogous fluorination reactions provide a template for such transformations.

For instance, the synthesis of 2,6-difluoro-4-methylbenzaldehyde (B1357947) has been achieved through the direct fluorination of 4-methylbenzaldehyde. This process uses selective fluorinating agents under controlled conditions to ensure specific substitution at the 2 and 6 positions. This suggests that a similar regioselective dichlorination could be feasible with appropriate reagents and reaction conditions, although this is not as commonly documented.

More complex, multi-step methods are often employed for halogenating aromatic rings. For example, the synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) starts from 2-bromo-4-methylaniline, which is converted to a diazonium salt. orgsyn.org This intermediate then reacts with formaldoxime (B1209246) in the presence of a copper salt to yield the aldehyde. orgsyn.org While indirect, such routes demonstrate the construction of halogenated benzaldehydes when direct halogenation is not efficient.

Table 2: Analogous Halogenation Strategies for Substituted Benzaldehydes

| Target Compound | Starting Material | Halogenating Agent/Method | Key Aspect | Reference |

|---|---|---|---|---|

| 2,6-Difluoro-4-methylbenzaldehyde | 4-Methylbenzaldehyde | Elemental fluorine or selective fluorinating agents | Direct, regioselective fluorination of the benzaldehyde core. | |

| 2-Bromo-4-methylbenzaldehyde | 2-Bromo-4-methylaniline | Diazotization followed by reaction with formaldoxime | Multi-step synthesis via a diazonium salt intermediate. | orgsyn.org |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound and its analogs is a growing area of focus, aiming to reduce environmental impact and improve safety. rjpn.org These principles advocate for minimizing waste, using less hazardous chemicals, and designing energy-efficient processes. rjpn.org

One key green strategy is the use of heterogeneous catalysts, which can be easily recovered and reused. For example, ZSM-5, a type of zeolite, has been effectively used as a reusable catalyst for the synthesis of triarylpyridines from substituted benzaldehydes in solvent-free conditions. tandfonline.com This approach offers mild reaction conditions, an easy workup protocol, and high yields, aligning with the goals of green chemistry. tandfonline.com

Mechanochemistry, which uses mechanical energy to drive chemical reactions, represents another green approach. It can reduce or eliminate the need for hazardous solvents. mdpi.com The mechanochemical allylation of substituted benzaldehydes has been demonstrated to be an efficient and greener process. mdpi.com

Furthermore, the shift from traditional batch reactors to continuous flow microchannel reactors, as seen in the oxidation of 2,6-dichlorotoluene, embodies several green chemistry principles. google.com This technology enhances safety by minimizing the volume of hazardous materials reacting at any given time, improves energy efficiency through better heat transfer, and increases atom economy by improving selectivity and reducing by-products. google.comrsc.org The use of water as a solvent or co-solvent, where possible, also contributes to a greener synthetic profile. researchgate.net

Table 3: Application of Green Chemistry Principles in Benzaldehyde Synthesis

| Green Chemistry Principle | Application/Technique | Example/Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of reusable heterogeneous catalysts (e.g., ZSM-5). | Solvent-free synthesis of pyridine (B92270) derivatives from benzaldehydes; catalyst can be recycled. | tandfonline.com |

| Safer Solvents/Reaction Conditions | Mechanochemistry (solvent-free); use of water as a solvent. | Reduces use of hazardous organic solvents; improves safety and environmental profile. | mdpi.comresearchgate.net |

| Process Intensification/Safety | Continuous flow microchannel reactors. | Enhanced safety, better heat and mass transfer, improved selectivity, and reduced waste in oxidation reactions. | google.comrsc.org |

| Waste Prevention | High-yield, selective reactions. | Maximizes the conversion of starting materials into the desired product, minimizing by-products. | rjpn.org |

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichloro 4 Methylbenzaldehyde

Aldehyde Group Reactivity: Nucleophilic Addition and Condensation Reactions

The aldehyde functional group in 2,6-dichloro-4-methylbenzaldehyde is a primary site for nucleophilic attack. The electron-withdrawing nature of the two ortho-chloro substituents enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles. However, the steric bulk of these same chlorine atoms can hinder the approach of nucleophiles, leading to a balance of electronic activation and steric hindrance that governs the outcome of its reactions.

Formation of Hydrazone Derivatives

The reaction of this compound with hydrazine (B178648) and its derivatives is a classic example of nucleophilic addition-elimination, leading to the formation of hydrazones. These reactions are typically acid-catalyzed and proceed via the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism involves the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. The hydrazine then attacks this carbon, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the stable hydrazone product. The presence of the ortho-chloro groups, while electronically activating the carbonyl group, can sterically hinder the approach of the hydrazine nucleophile, potentially requiring more forcing reaction conditions compared to unhindered benzaldehydes.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine | This compound hydrazone | Nucleophilic Addition-Elimination |

| This compound | Phenylhydrazine | This compound phenylhydrazone | Nucleophilic Addition-Elimination |

| This compound | 2,4-Dinitrophenylhydrazine (B122626) | This compound 2,4-dinitrophenylhydrazone | Nucleophilic Addition-Elimination |

Aldol (B89426) Condensation Pathways for Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). wikipedia.orgtaylorandfrancis.com In the case of this compound, it serves as the non-enolizable aldehyde component. The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base, typically sodium or potassium hydroxide, to form an enolate ion. redalyc.org

This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The electron-withdrawing effect of the ortho-chloro substituents on the benzaldehyde ring enhances its reactivity towards the enolate. However, the steric hindrance imposed by these groups can influence the rate and yield of the condensation. taylorfrancis.com

| Benzaldehyde Derivative | Acetophenone Derivative | Base Catalyst | Product (Chalcone) |

| This compound | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(2,6-dichloro-4-methylphenyl)prop-2-en-1-one |

| This compound | 4-Methylacetophenone | NaOH or KOH | (E)-3-(2,6-dichloro-4-methylphenyl)-1-(p-tolyl)prop-2-en-1-one |

| This compound | 4-Methoxyacetophenone | NaOH or KOH | (E)-3-(2,6-dichloro-4-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Schiff Base Formation

The condensation of this compound with primary amines yields Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. jetir.orgedu.krd Subsequent acid-catalyzed dehydration of the carbinolamine results in the formation of the C=N double bond characteristic of a Schiff base. stackexchange.com

The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water. The steric hindrance from the two ortho-chloro groups in this compound can affect the rate of Schiff base formation, particularly with bulky primary amines. The electronic effects of the chloro and methyl groups on the aromatic ring also influence the stability and reactivity of the resulting Schiff base.

| Reactant 1 | Reactant 2 (Primary Amine) | Product (Schiff Base) |

| This compound | Aniline | N-(2,6-dichloro-4-methylbenzylidene)aniline |

| This compound | p-Toluidine | N-(2,6-dichloro-4-methylbenzylidene)-4-methylaniline |

| This compound | 4-Chloroaniline | 4-chloro-N-(2,6-dichloro-4-methylbenzylidene)aniline |

Aromatic Ring Reactivity: Substitution and Functionalization

The aromatic ring of this compound is substituted with two electron-withdrawing chlorine atoms and an electron-donating methyl group, in addition to the electron-withdrawing aldehyde group. This substitution pattern dictates the reactivity of the ring towards further substitution reactions.

Nucleophilic Aromatic Substitution on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the two chlorine atoms and the activating effect of the electron-withdrawing aldehyde group. libretexts.orglibretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org

The aldehyde group, being a meta-director in electrophilic aromatic substitution, acts as an ortho- and para-director for nucleophilic attack. In this molecule, both chlorine atoms are ortho to the aldehyde group, making them potential sites for nucleophilic displacement. Strong nucleophiles are generally required to initiate the reaction. The relative ease of substitution of one chlorine over the other would be influenced by a combination of electronic and steric factors.

Regioselectivity and Steric Effects in Aromatic Transformations

The regioselectivity of reactions involving the aromatic ring of this compound is a critical consideration. In nucleophilic aromatic substitution, the two chlorine atoms are electronically activated by the ortho-aldehyde group. However, the steric hindrance presented by the aldehyde group and the adjacent chlorine atom can influence which of the two chlorines is more readily substituted. It is likely that a strong nucleophile would preferentially attack the less sterically hindered position, if any significant difference exists. stackexchange.com

Furthermore, the steric bulk of the two ortho-chloro substituents significantly hinders the rotation of the aldehyde group and can influence the orientation of incoming reactants in reactions involving the aldehyde. This steric crowding can lead to lower reaction rates compared to less substituted benzaldehydes and can also influence the stereochemistry of the products in certain reactions. ias.ac.in The interplay between the electron-withdrawing nature of the chlorine atoms and the aldehyde group, and the steric hindrance they impose, is a defining feature of the chemical reactivity of this compound.

Redox Chemistry of the Aldehyde Moiety

The aldehyde group is readily susceptible to both oxidation and reduction, leading to the formation of carboxylic acids and alcohols, respectively.

The oxidation of the aldehyde group in this compound to a carboxylic acid, 2,6-dichloro-4-methylbenzoic acid, is a common and expected transformation. A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) and chromium-based reagents to milder, more selective methods.

Recent advancements in oxidation chemistry often employ greener and more efficient protocols. For instance, aldehydes can be oxidized with molecular oxygen in the presence of catalytic hydrobromic acid or bromine under photo-irradiation researchgate.net. Another approach involves the use of Oxone as the sole oxidant, which provides a simple and mild method for the conversion of aldehydes to carboxylic acids researchgate.net. N-heterocyclic carbene (NHC) organocatalysts can also facilitate the aerobic oxidation of aldehydes under mild conditions researchgate.net.

Table 1: Examples of Reagents for the Oxidation of Aromatic Aldehydes to Carboxylic Acids This table presents general methods applicable to substituted benzaldehydes, as specific data for this compound was not found in the provided search results.

| Oxidizing Agent/System | Typical Conditions | Notes |

| Potassium permanganate (KMnO4) | Basic aqueous solution, followed by acidification | Strong, non-selective oxidant. |

| Jones Reagent (CrO3 in H2SO4/acetone) | Acetone, 0°C to room temperature | Strong oxidant, but uses toxic chromium. |

| Oxone (2KHSO5·KHSO4·K2SO4) | Acetonitrile/water | Mild and efficient. |

| N-Hydroxyphthalimide (NHPI)/O2 | Organic solvent or water, room temperature | Organocatalytic aerobic oxidation. |

| Sodium perborate/Acetic acid | Acetic acid | Effective for aromatic aldehydes. researchgate.net |

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2,6-dichloro-4-methylphenyl)methanol. This is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups, but it is also more reactive and requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran.

Catalytic hydrogenation is another important method for the reduction of aldehydes. This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This method is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents.

Table 2: Common Reducing Agents for the Conversion of Aromatic Aldehydes to Alcohols This table presents general methods applicable to substituted benzaldehydes, as specific data for this compound was not found in the provided search results.

| Reducing Agent/System | Typical Solvents | Key Features |

| Sodium borohydride (NaBH4) | Methanol, Ethanol | Mild, selective for carbonyls. |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether, THF (anhydrous) | Powerful, reduces many functional groups. |

| Hydrogen (H2) with Pd/C, PtO2, or Raney Ni | Ethanol, Ethyl acetate | Catalytic, clean workup. |

Catalytic Transformations Involving this compound

Catalysis offers efficient and selective routes for the transformation of this compound and its derivatives.

The oxidation of the corresponding alcohol, (2,6-dichloro-4-methylphenyl)methanol, back to this compound can be achieved using heterogeneous catalysis. This approach is of significant industrial interest due to the ease of catalyst separation and recycling.

The selective oxidation of benzyl (B1604629) alcohol and its substituted derivatives is a widely studied reaction. Various heterogeneous catalysts have been developed for this purpose, often employing supported noble metals (e.g., Pd, Au, Ru) or transition metal oxides. The choice of catalyst and reaction conditions can influence the selectivity towards the aldehyde versus over-oxidation to the carboxylic acid. For instance, gold-based catalysts have shown high selectivity for the oxidation of benzyl alcohols to the corresponding aldehydes.

The electronic properties of the substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups, such as the chloro groups in (2,6-dichloro-4-methylphenyl)methanol, can sometimes decrease the rate of oxidation compared to benzyl alcohol itself.

Table 3: Examples of Heterogeneous Catalysts for Benzyl Alcohol Oxidation This table presents catalysts used for the oxidation of benzyl alcohol and its derivatives, providing a basis for the potential catalytic oxidation of (2,6-dichloro-4-methylphenyl)methanol.

| Catalyst | Support | Oxidant | Typical Temperature | Selectivity to Aldehyde |

| Au-Pd | TiO2 | O2 | 80-120 °C | High |

| Ru | Al2O3 | O2 | 100-150 °C | Good to high |

| MnO2 | None (nanostructured) | O2 | 100 °C | High |

| Fe2O3/SBA-15 | SBA-15 | H2O2 | 60-80 °C | High |

Visible-light photoredox catalysis has emerged as a powerful and mild method for a variety of organic transformations, including the functionalization of aldehydes. In the context of this compound, photoredox catalysis could enable unique reactivity.

For example, photoredox catalysis can be used to generate acyl radicals from aldehydes. These reactive intermediates can then participate in various carbon-carbon bond-forming reactions. While direct oxidation of the aldehyde to a carboxylic acid via photoredox catalysis is less common than other methods, the generation of radical species opens up alternative reaction pathways.

The combination of photoredox catalysis with another catalytic cycle, known as dual catalysis, has been shown to be effective for the α-alkylation of aldehydes. In such a system, the photoredox catalyst can generate a radical species that then reacts with an enamine intermediate formed from the aldehyde and an organocatalyst. The electron-deficient nature of the aromatic ring in this compound could influence the reactivity in such systems.

While specific applications of photoredox catalysis to this compound are not detailed in the provided search results, the general principles suggest that this modern catalytic approach could offer novel pathways for its transformation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2,6-dichloro-4-methylbenzaldehyde reveals distinct signals corresponding to the different types of protons present in the molecule. The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group.

The aromatic protons, situated on the benzene (B151609) ring, give rise to signals in the aromatic region, generally observed between δ 7.0 and 8.0 ppm. Due to the substitution pattern, the two aromatic protons are chemically equivalent and appear as a singlet. The methyl protons, being attached to the aromatic ring, are observed as a sharp singlet in the upfield region, typically around δ 2.4 ppm. rsc.org The integration of these signals confirms the ratio of aldehydic, aromatic, and methyl protons as 1:2:3, respectively.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehydic (-CHO) | 9.8 - 10.2 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.3 | Singlet | 2H |

| Methyl (-CH₃) | ~2.4 rsc.org | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group exhibits a characteristic resonance in the highly deshielded region, typically between δ 185 and 195 ppm.

The aromatic carbons show a series of signals in the range of δ 120 to 150 ppm. The carbon atom attached to the aldehyde group (C1) and the carbons bearing the chlorine atoms (C2 and C6) are significantly deshielded due to the electron-withdrawing nature of these substituents. The carbon atom bonded to the methyl group (C4) and the remaining aromatic carbons (C3 and C5) resonate at slightly higher fields. The methyl carbon appears as a distinct signal in the upfield region of the spectrum, generally around δ 20-30 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic (C=O) | 185 - 195 |

| Aromatic (C-Cl) | 135 - 145 |

| Aromatic (C-CHO) | 130 - 140 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-CH₃) | 140 - 150 |

| Methyl (-CH₃) | 20 - 30 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers valuable information about the functional groups and vibrational modes within a molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp band in the region of 1700-1720 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde functional group. The aromatic C-H stretching vibrations typically appear as a series of weaker bands above 3000 cm⁻¹. The stretching vibrations of the C-Cl bonds are generally observed in the fingerprint region, between 600 and 800 cm⁻¹. The methyl group gives rise to characteristic C-H stretching and bending vibrations.

Raman spectroscopy provides complementary data, particularly for non-polar bonds. The aromatic ring vibrations and the C-Cl stretching modes are often strong in the Raman spectrum.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aldehyde C=O Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Methyl C-H Bend | ~1380 and ~1450 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational spectra of molecules. researchgate.net By comparing the calculated frequencies and intensities with the experimental FT-IR and Raman data, a more precise assignment of the observed vibrational modes can be achieved. researchgate.net This correlation helps to resolve ambiguities in band assignments and provides a deeper understanding of the molecular vibrations. Studies have shown good agreement between the experimental and DFT-calculated vibrational spectra for similar substituted benzaldehydes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, exhibits absorption bands corresponding to π → π* and n → π* transitions.

The intense absorption bands, usually found in the range of 200-300 nm, are attributed to π → π* transitions within the aromatic ring and the carbonyl group. A weaker absorption band, often observed at longer wavelengths (around 300-350 nm), is characteristic of the n → π* transition of the carbonyl group. The positions and intensities of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. For chloro-aromatic compounds, a common detection wavelength is 254 nm.

Table 4: Typical UV-Vis Absorption Maxima for this compound

| Electronic Transition | Approximate Wavelength (λ_max, nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200 - 300 | High |

| n → π* | 300 - 350 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₈H₆Cl₂O, corresponding to a molecular weight of 189.04 g/mol . chemscene.comsigmaaldrich.com In mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. For this compound, the molecular ion peak would be observed at approximately m/z 189.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern produced by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Consequently, a molecule containing two chlorine atoms will exhibit a distinctive cluster of peaks for the molecular ion and its fragments:

[M]⁺ peak: Containing two ³⁵Cl atoms.

[M+2]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Containing two ³⁷Cl atoms.

The relative intensities of these peaks ([M]⁺:[M+2]⁺:[M+4]⁺) are expected to be in a ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

The fragmentation pattern under electron ionization (EI) typically involves the loss of functional groups. For benzaldehydes, common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺), leading to a dichlorotolyl cation. Further fragmentation can involve the sequential loss of chlorine atoms or cleavage of the aromatic ring.

Gas chromatography-mass spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds like this compound from a mixture. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being analyzed by the mass spectrometer.

In a typical GC-MS analysis, a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is used. oup.com The identification of this compound is achieved by comparing its measured retention time and its mass spectrum with those of a pure standard or with entries in a spectral library like the NIST Mass Spectral Library. oup.combeilstein-journals.org The electron ionization (EI) source is commonly operated at 70 eV to generate reproducible fragmentation patterns for library matching. longdom.org For quantitative analysis, single ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by tracking specific ions characteristic of the compound. rsc.org

| Parameter | Typical Value/Condition |

|---|---|

| GC System | Agilent 6850 GC or similar rsc.org |

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) rsc.org |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min d-nb.info |

| Injection Mode | Splitless oup.com |

| Oven Program | Initial temp 60-100°C, ramp 5-10°C/min to 300°C rsc.orgd-nb.info |

| MS Detector | Ion Trap or Quadrupole d-nb.info |

| Ionization Mode | Electron Ionization (EI) at 70 eV longdom.org |

| Mass Range | 50-450 amu oup.com |

While GC-MS is well-suited for volatile aldehydes, liquid chromatography-mass spectrometry (LC-MS) offers an alternative, particularly for samples in a liquid matrix or for compounds that require derivatization to enhance analytical properties. Direct analysis of small, neutral molecules like this compound can be challenging due to poor retention on reversed-phase columns and inefficient ionization.

To overcome these issues, aldehydes are often derivatized with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a 2,4-dinitrophenylhydrazone derivative, which is larger, more hydrophobic, and readily ionizable. The analysis of dichlorobenzaldehyde-DNPH derivatives has been successfully performed using LC-MS. longdom.org The derivative allows for excellent retention on a C18 column and is highly responsive to electrospray ionization (ESI), especially in the negative ion mode, which detects the deprotonated molecule [M-H]⁻. longdom.org This approach provides a sensitive and selective method for the quantification of the parent aldehyde.

| Parameter | Typical Value/Condition |

|---|---|

| LC System | Acquity UPLC or similar acs.org |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm) longdom.org |

| Mobile Phase | Acetonitrile/water gradient longdom.orgacs.org |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole longdom.orgacs.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode longdom.org |

| Ion Source Temp | 100°C longdom.org |

| Desolvation Temp | 450°C longdom.org |

| Analysis Mode | Full Scan or Multiple Reaction Monitoring (MRM) longdom.org |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

While specific crystallographic data for this compound (C₈H₆Cl₂O) was not found in the surveyed literature, the analysis of structurally similar compounds provides a clear indication of the type of information that would be obtained. For instance, the study of other dichlorinated aromatic aldehydes and their derivatives reveals detailed structural parameters. iucr.org A typical X-ray diffraction study involves growing a suitable single crystal, often by slow evaporation from a solvent like ethanol, and irradiating it with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). iucr.org The resulting diffraction pattern is analyzed to determine the unit cell dimensions, space group, and atomic coordinates. For this compound, such a study would confirm the planarity of the benzene ring and determine the precise orientation of the aldehyde group and the chlorine and methyl substituents relative to the ring.

The table below shows crystallographic data for a related Schiff base derived from a dichlorinated aniline, 3-[(2,4-Dichlorophenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde, to illustrate the parameters determined in such an analysis. iucr.org

| Parameter | Reported Value for C₁₅H₁₁Cl₂NO₂ iucr.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions | a = 19.424 Å, b = 4.6113 Å, c = 15.4245 Å |

| β = 103.946° | |

| Volume (V) | 1340.9 ų |

| Z (Molecules per unit cell) | 4 |

| Radiation Source | Mo Kα |

Computational and Theoretical Investigations of 2,6 Dichloro 4 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry of molecules. tandfonline.com This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule. mdpi.com For 2,6-Dichloro-4-methylbenzaldehyde, DFT calculations, often using basis sets like 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. kbhgroup.inmaterialsciencejournal.org These calculations are crucial for understanding the steric and electronic effects of the substituents on the benzaldehyde (B42025) core. The geometry optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy, thereby revealing the most probable conformation of the molecule. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. numberanalytics.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. irjweb.commalayajournal.org Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. irjweb.commalayajournal.org For this compound, the distribution of electron density in the HOMO and LUMO can be visualized to identify the regions of the molecule most likely to participate in electron donation and acceptance, respectively. The energies of these orbitals are critical in determining the molecule's electronic properties and reactivity. malayajournal.org Typically, the HOMO is distributed over the electron-rich aromatic ring and the methyl group, while the LUMO may be localized on the electron-withdrawing aldehyde group and the chlorine atoms.

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity and lower stability. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. ajchem-a.com

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2. ajchem-a.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. ajchem-a.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. kbhgroup.in

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ). kbhgroup.inresearchgate.net

| Parameter | Formula | Value (eV) |

|---|---|---|

| EHOMO | - | -6.2967 |

| ELUMO | - | -1.8096 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4871 |

| Ionization Potential (I) | -EHOMO | 6.2967 |

| Electron Affinity (A) | -ELUMO | 1.8096 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2436 |

| Chemical Softness (S) | 1 / η | 0.4457 |

| Electronegativity (χ) | (I + A) / 2 | 4.0532 |

| Chemical Potential (μ) | -χ | -4.0532 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.6608 |

Note: The values in this table are for a different molecule and are provided for illustrative purposes to demonstrate the types of data obtained from such calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.orguni-muenchen.de It is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. uni-muenchen.de Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. malayajournal.org Green areas correspond to neutral potential. For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions near the chlorine atoms might exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the energetic stabilization arising from these delocalization effects. uni-muenchen.de For this compound, NBO analysis can reveal the nature of the C-Cl, C-C, C-H, and C=O bonds, as well as the delocalization of electron density from the methyl group and the chlorine atoms into the aromatic ring and the aldehyde group. This provides a deeper understanding of the electronic effects of the substituents on the molecule's stability and reactivity. researchgate.net

Quantum Chemical Parameters (e.g., Electronegativity, Chemical Potential, Hardness, Softness, Electrophilicity)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the global reactivity descriptors of a molecule. These parameters, which include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egkbhgroup.in

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. ekb.eg

The global reactivity descriptors are calculated using the following equations, based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) = χ² / (2η)

| Parameter | Definition | Significance |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Indicates the ability to accept electrons. |

| Chemical Potential (μ) | The negative of electronegativity; represents the escaping tendency of electrons. | Governs the direction of charge transfer. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A high value indicates high stability and low reactivity. |

| Chemical Softness (S) | The reciprocal of hardness; a measure of the molecule's polarizability. | A high value indicates high reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of a molecule. |

This table describes the significance of various quantum chemical parameters.

Nonlinear Optical (NLO) Properties Calculations (First-Order Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for their potential applications in technologies like frequency doubling and optical switching. mdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO properties. The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). researchgate.net

Computational methods, especially DFT, are widely used to predict the NLO properties of molecules. The total static first hyperpolarizability (βtot) can be calculated from the individual tensor components obtained from the output of the computational analysis. The magnitude of β is a direct measure of the NLO activity of a molecule.

For this compound, the presence of electron-withdrawing chlorine atoms and an electron-donating methyl group attached to the aromatic ring, which is conjugated with the aldehyde group, suggests the potential for NLO activity. While direct computational data for this specific molecule is not available, studies on ortho-, meta-, and para-chlorobenzaldehydes (o-Cl, m-Cl, and p-Cl benzaldehyde) using DFT at the B3LYP/6-31G'(d,p) level of theory offer a comparative perspective. mdpi.com The calculated first-order hyperpolarizability for these isomers shows significant values, indicating their potential as NLO materials. mdpi.com

| Compound | Dipole Moment (μtot) [Debye] | First-Order Hyperpolarizability (βtot) [x 10-30 cm5/esu] |

| o-Cl benzaldehyde | 3.1243 | 155.86 |

| m-Cl benzaldehyde | 1.8918 | 240.86 |

| p-Cl benzaldehyde | 2.1276 | 820.22 |

This table presents the calculated dipole moment and first-order hyperpolarizability for chlorobenzaldehyde isomers, which serve as analogues for understanding the NLO properties of this compound. Data sourced from a DFT study. mdpi.com

Reaction Mechanism Predictions using Computational Methods

Computational chemistry provides powerful tools for elucidating reaction mechanisms, offering insights into transition states and reaction intermediates that are often inaccessible through experimental means. kemdikbud.go.idrsc.org Methods such as Intrinsic Reaction Coordinate (IRC) calculations are used to trace the reaction pathway from a transition state to the reactants and products, confirming the connectivity of stationary points on the potential energy surface. rsc.org

A relevant example is the computational study of the acetalization of 2-chlorobenzaldehyde (B119727) using an HCl catalyst, investigated with the ab initio method and a 6-31G* basis set. kemdikbud.go.id This study reveals that the reaction proceeds in two main stages: the formation of a hemiacetal intermediate, followed by the formation of the final acetal (B89532) product. The calculations showed that the hemiacetal intermediate has the highest formation energy, indicating its low stability and transient nature. kemdikbud.go.id

The general mechanism involves:

Protonation of the aldehyde's carbonyl oxygen by the acid catalyst.

Nucleophilic attack by an alcohol molecule (e.g., methanol) on the carbonyl carbon to form a tetrahedral intermediate.

Deprotonation to yield the unstable hemiacetal.

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

Attack by a second alcohol molecule on the carbocation.

Final deprotonation to yield the stable acetal product.

Such computational analyses can predict the feasibility of a reaction and identify rate-limiting steps. For instance, in the synthesis of 2,6-dichloro-4-methyl-1,3-benzothiazole (B1348427) from this compound, DFT calculations can be employed to model the transition states and determine the energetics of the cyclization process.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). tandfonline.comresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

While no molecular docking studies have been reported for this compound itself, research on its derivatives highlights the utility of this approach. For example, novel thiophenyl thiazolyl-pyridine hybrids synthesized using 2,6-dichlorobenzaldehyde (B137635) as a starting material have been subjected to molecular docking studies to evaluate their potential as anticancer agents. nih.gov These studies help in understanding the structure-activity relationship and in optimizing the lead compounds.

In another study, a β-carboline analog containing a 2,4-dichlorobenzyl moiety, which is structurally related to our compound of interest, was docked into the active site of the Cyclin-Dependent Kinase 2 (CDK2) protein (PDB: 1PYE). mdpi.com The study reported a strong binding affinity and identified key hydrogen bond interactions with essential amino acid residues like ASP145, LEU:83, and LYS:33. mdpi.com Such interactions are critical for the inhibitory activity of the compound.

These examples demonstrate that derivatives of this compound can be investigated using molecular docking to explore their potential as biologically active agents, providing a rational basis for the design of new therapeutic compounds. nih.govmdpi.com

Derivatization Strategies and Analogs of 2,6 Dichloro 4 Methylbenzaldehyde

Design and Synthesis of Functionalized Derivatives

The derivatization of 2,6-dichloro-4-methylbenzaldehyde primarily targets the reactive aldehyde group and the aromatic ring. These modifications are designed to introduce new functional groups, alter the electronic and steric properties of the molecule, and thereby modulate its reactivity and potential biological activity.

A key synthetic route for creating derivatives involves the reaction of the aldehyde functional group. For instance, condensation reactions with amine-containing compounds can yield Schiff bases. A notable example is the synthesis of thiosemicarbazones, which are known for their diverse biological applications. sciforum.net The reaction of this compound with thiosemicarbazide (B42300) would be expected to produce the corresponding this compound thiosemicarbazone. This class of compounds is of significant interest in medicinal chemistry.

Another approach involves the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. For example, refluxing 6-chlorooxindole (B1630528) with 2,6-dichlorobenzaldehyde (B137635) in the presence of a piperidine (B6355638) catalyst yields (E)-3-(2,6-dichlorobenzylidene)-6-chloroindolin-2-one. researchgate.net A similar reaction with this compound would produce a corresponding indolinone derivative.

Furthermore, the aldehyde group can be a precursor for other functional groups. Oxidation can convert the aldehyde to a carboxylic acid, while reduction can yield a benzyl (B1604629) alcohol. These transformations open up further avenues for derivatization, such as esterification of the resulting alcohol or amide formation from the carboxylic acid.

The aromatic ring of this compound also presents opportunities for derivatization, although the steric hindrance from the two ortho-chloro substituents can influence reactivity. The methyl group at the para-position can potentially undergo oxidation to a carboxylic acid under strong oxidizing conditions, or be a site for other transformations.

An interesting derivatization strategy that has been explored with related benzaldehydes is the synthesis of dichlorodiazadienes. This involves the reaction of N-substituted hydrazones of benzaldehyde (B42025) derivatives with polyhalomethanes in the presence of a copper catalyst. researchgate.net The methanolysis of such dichlorodiazadienes synthesized from 4-methylbenzaldehyde (B123495) has been shown to yield aryl hydrazones of α-keto acid esters. beu.edu.az

The following table summarizes potential derivatization reactions of this compound based on known reactions of similar compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| Thiosemicarbazone Formation | Thiosemicarbazide, ethanol (B145695), reflux | This compound thiosemicarbazone |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base catalyst | Substituted benzylidenemalononitrile |

| Indolinone Synthesis | 6-chlorooxindole, piperidine, reflux | (E)-3-(2,6-dichloro-4-methylbenzylidene)-6-chloroindolin-2-one |

| Oxidation | Potassium permanganate (B83412) or chromic acid | 2,6-dichloro-4-methylbenzoic acid |

| Reduction | Sodium borohydride (B1222165) or lithium aluminum hydride | (2,6-dichloro-4-methylphenyl)methanol |

| Corey-Fuchs Reaction | Carbon tetrabromide, triphenylphosphine | 1,1-dibromo-2-(2,6-dichloro-4-methylphenyl)ethene |

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds.

Research on 2,6-dichlorinated benzene (B151609) derivatives has indicated that the positioning of the chlorine atoms at the 2 and 6 positions, combined with an electron-withdrawing group at the primary position, can be a key factor for certain biological activities, such as olfactory mucosal toxicity. nih.gov In these studies, physicochemical properties like molecular dipolar momentum and the electronic properties of the substituent were found to be positively correlated with toxicity. nih.gov Conversely, properties such as hydrophobicity and the electronic charge on the primary carbon were inversely correlated. nih.gov

In the context of antioxidant activity, studies on substituted benzaldehydes have shown that the presence and position of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can enhance activity. japsonline.com While this compound itself does not possess these groups, its derivatives could be designed to incorporate them.

The steric hindrance provided by the two ortho-chloro substituents is a critical factor in the SAR. This feature can influence the conformation of the molecule and its ability to bind to biological targets. The 2,6-dichloro substitution pattern can force other parts of the molecule into specific spatial arrangements, which can be either beneficial or detrimental to its intended activity.

A preliminary QSAR model for 2,6-dichlorinated benzene derivatives suggested that a large, polar, and strong electron-withdrawing substituent in the primary position has the potential to be a potent toxicant in mice. nih.gov This highlights the importance of carefully considering the electronic properties of any group introduced through derivatization of the aldehyde function of this compound.

Comparative Analysis with Structurally Related Benzaldehyde Compounds

To better understand the chemical properties and potential applications of this compound, it is useful to compare it with structurally related benzaldehyde compounds, such as 2,6-dichloro-4-iodobenzaldehyde (B3246273) and 2,6-dibromo-4-methylbenzaldehyde (B1601124).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |

| This compound | C₈H₆Cl₂O | 190.04 | Two chlorine atoms at positions 2 and 6; one methyl group at position 4. |

| 2,6-Dichloro-4-iodobenzaldehyde | C₇H₃Cl₂IO | 316.91 | Two chlorine atoms at positions 2 and 6; one iodine atom at position 4. |

| 2,6-Dibromo-4-methylbenzaldehyde | C₈H₆Br₂O | 277.94 | Two bromine atoms at positions 2 and 6; one methyl group at position 4. |

2,6-Dibromo-4-methylbenzaldehyde: In this analog, the chlorine atoms are replaced by bromine atoms. Bromine is larger and more polarizable than chlorine, which can affect the steric and electronic environment of the aldehyde group and the aromatic ring. The carbon-bromine bonds are also weaker than carbon-chlorine bonds, potentially influencing the compound's reactivity in certain reactions, such as cross-coupling reactions. The synthesis of 2,6-dibromo-4-methylbenzaldehyde can be achieved through the selective bromination of 4-methylbenzaldehyde using agents like N-bromosuccinimide (NBS).

Another relevant comparison can be made with 2,6-difluoro-4-methylbenzaldehyde (B1357947) . The highly electronegative fluorine atoms have a strong electron-withdrawing effect, which modulates the electrophilicity of the aldehyde group. This can impact its reactivity in condensation reactions. In contrast, the chlorine atoms in this compound, while also electron-withdrawing, have a different balance of inductive and resonance effects, along with greater steric bulk.

The choice between these analogs for a particular application would depend on the desired reactivity and physicochemical properties. For instance, if subsequent modification at the 4-position is desired, 2,6-dichloro-4-iodobenzaldehyde would be a more suitable starting material. If a different steric and electronic profile at the ortho positions is needed, 2,6-dibromo-4-methylbenzaldehyde could be considered. These comparisons highlight how subtle changes in the halogen and other substituents on the benzaldehyde ring can lead to significant differences in chemical behavior and potential utility.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules and Pharmaceuticals

2,6-Dichloro-4-methylbenzaldehyde serves as a crucial intermediate in the synthesis of intricate organic molecules and pharmaceutical compounds. The chlorine and aldehyde groups provide reactive sites for various chemical transformations, allowing for the construction of more complex molecular architectures. The strategic placement of the chlorine atoms influences the electrophilicity of the aldehyde group and can direct further substitution reactions on the aromatic ring.

The aldehyde functionality readily participates in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. These reactions are fundamental in elongating carbon chains and introducing new functional groups, which are essential steps in the synthesis of medicinally relevant scaffolds. For instance, derivatives of dichlorobenzaldehyde are used in the synthesis of compounds investigated for their potential therapeutic properties. google.com

The presence of chlorine atoms can also enhance the biological activity of the final molecule by increasing its lipophilicity, which can improve cell membrane permeability. Moreover, the dichloro-substituted phenyl ring is a common motif in many biologically active compounds.

Role in Polymer Synthesis and Material Development

In the realm of materials science, this compound and its derivatives are utilized in the synthesis of novel polymers and materials with tailored properties. The aldehyde group can be polymerized or used to modify existing polymers, introducing the dichlorinated aromatic moiety into the polymer backbone or as a pendant group.

The incorporation of halogen atoms into polymers can significantly alter their physical and chemical properties, such as flame retardancy, thermal stability, and chemical resistance. This makes materials derived from this compound potentially suitable for applications requiring high-performance characteristics.

Research has explored the use of similar halogenated benzaldehydes in the preparation of biopolymer derivatives. For example, chitosan (B1678972) has been reacted with dichlorobenzaldehyde to form Schiff bases, which can then be further modified to create new biomaterials. uobaghdad.edu.iq These modified biopolymers may exhibit enhanced properties, such as improved antimicrobial activity or altered biodegradability, opening up possibilities for their use in biomedical and environmental applications. uobaghdad.edu.iq

Precursor for Specialty Chemicals and Dyes

This compound is a valuable precursor for the production of a variety of specialty chemicals and dyes. sigmaaldrich.comenvironmentclearance.nic.in The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, leading to the formation of 2,6-dichloro-4-methylbenzoic acid and 2,6-dichloro-4-methylbenzyl alcohol, respectively. These derivatives serve as intermediates in the synthesis of other fine chemicals.

Furthermore, the aromatic ring of this compound can undergo further functionalization, such as nitration or amination, to produce a range of substituted compounds. These compounds can then be used as building blocks for the synthesis of dyes and pigments. The presence of chlorine atoms can influence the color and lightfastness of the resulting dyes. The reactivity of the aldehyde group also allows for its use in the synthesis of various heterocyclic compounds, which are important scaffolds in many specialty chemicals.

The versatility of this compound as a chemical intermediate makes it a key component in the supply chain for various industries that rely on specialized organic molecules.

Biological and Biomedical Research Relevance of 2,6 Dichloro 4 Methylbenzaldehyde Derivatives

Explorations in Medicinal Chemistry and Drug Discovery

The field of medicinal chemistry has seen active exploration of 2,6-dichloro-4-methylbenzaldehyde derivatives as a basis for developing new therapeutic agents. The core structure is utilized as a building block in the synthesis of more complex molecules with potential biological activities. For instance, it has been used in the creation of 2-aminothiophene derivatives, such as 2-[(2,6-dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5TIO1), which has shown promise in pharmacological studies. nih.gov The synthesis process often involves condensation reactions with other molecules to create a diverse library of compounds for screening. nih.gov

The discovery of MGL-3196, a highly selective thyroid hormone receptor β agonist, illustrates the successful application of dichlorinated phenyl derivatives in drug discovery. nih.govacs.org Although not a direct derivative of this compound, its structure highlights the importance of the dichloro-substituted phenyl moiety in achieving potency and selectivity for specific biological targets. nih.gov The strategic placement of chloro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, a key consideration in drug design.

Investigations into Antimicrobial Potential of Derivatives

Research into the antimicrobial properties of compounds derived from or related to this compound has yielded promising results. Benzaldehyde (B42025) and its derivatives have been investigated for their ability to modulate the activity of existing antibiotics. nih.gov For example, benzaldehyde has been shown to work in conjunction with antibiotics like norfloxacin (B1679917) and ciprofloxacin, effectively reducing the minimum inhibitory concentration (MIC) required to inhibit the growth of Staphylococcus aureus. nih.gov

Similarly, other substituted benzaldehyde derivatives have demonstrated direct antimicrobial activity. Studies on 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) have revealed its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov This compound was found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml and a minimum bactericidal concentration (MBC) at twice the MIC. nih.gov The mechanism of action appears to involve disruption of the bacterial cell membrane. nih.gov Dihydroxybenzaldehydes have also shown antimicrobial effects against various strains of bovine mastitis-causing S. aureus with MIC50 values of 500 mg/L. frontiersin.org While these are not direct derivatives of this compound, they showcase the potential of the substituted benzaldehyde scaffold in developing new antimicrobial agents. The synthesis of 2,6-dichlorobenzamide (B151250) derivatives has also been undertaken to evaluate their antimicrobial and disinfectant properties. ipinnovative.com

Table 1: Antimicrobial Activity of Selected Benzaldehyde Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Benzaldehyde | Staphylococcus aureus | ≥ 1024 µg/mL (Modulates antibiotic activity) | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/mL | nih.gov |

| Gentisaldehyde | Bovine mastitis S. aureus | 500 mg/L (MIC50) | frontiersin.org |

Research on Anticancer Activities of Derivatives

The anticancer potential of derivatives incorporating the 2,6-dichlorobenzaldehyde (B137635) structure has been a significant area of investigation. Researchers have synthesized and evaluated various novel compounds for their cytotoxic effects against a range of human cancer cell lines.

For example, novel thiophenyl thiazolyl-pyridine hybrids have been synthesized using 2,6-dichlorobenzaldehyde as a starting material. nih.gov One such derivative, compound 8e, demonstrated notable anticancer activity against the human lung cancer cell line A549, with an IC50 value of 15.34 µM. nih.gov Another study focused on 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines. nih.gov In this research, compounds 7 and 10, which feature two chlorine atoms on the purine (B94841) heterocycle, showed high activity against several cancer cell lines, including K562 (leukemia), HL-60 (leukemia), and OKP-GS (renal carcinoma), with IC50 values in the low micromolar range. nih.gov

Furthermore, cinnamaldehyde-based chalcone (B49325) derivatives have been synthesized and tested for their anticancer activity against human colon cancer cells (Caco-2). nih.gov One derivative, compound 3e, was identified as the most potent, with an IC50 value of 32.19 ± 3.92 µM. nih.gov Pyrimidine (B1678525) and related heterocyclic derivatives have also been explored as potential KRAS-G12D inhibitors for treating pancreatic cancer. mdpi.com Compound 10c from this series showed selective anti-proliferative activity in Panc1 cells with an IC50 of 1.40 µM. mdpi.com These studies underscore the utility of the substituted benzaldehyde motif in the design of new anticancer agents.

Table 2: Anticancer Activity of Selected Derivatives

| Derivative Class | Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Thiophenyl thiazolyl-pyridine hybrid | 8e | A549 (Lung) | 15.34 µM | nih.gov |

| 4-Methylbenzamide-purine | 7 | K562 (Leukemia) | 2.27 µM | nih.gov |

| 4-Methylbenzamide-purine | 7 | HL-60 (Leukemia) | 1.42 µM | nih.gov |

| 4-Methylbenzamide-purine | 7 | OKP-GS (Renal) | 4.56 µM | nih.gov |

| 4-Methylbenzamide-purine | 10 | K562 (Leukemia) | 2.53 µM | nih.gov |

| 4-Methylbenzamide-purine | 10 | HL-60 (Leukemia) | 1.52 µM | nih.gov |

| Cinnamaldehyde-based chalcone | 3e | Caco-2 (Colon) | 32.19 ± 3.92 µM | nih.gov |

The anticancer effects of these derivatives are attributed to various mechanisms of action at the cellular and molecular level.

Enzyme Inhibition and Protein Binding: Many anticancer agents function by inhibiting key enzymes involved in cancer cell proliferation and survival. Derivatives of 4-methylbenzamide have been investigated as potential protein kinase inhibitors. nih.gov Molecular docking studies of some pyrimidine derivatives suggest they bind to the KRAS-G12D protein by forming hydrogen bonds with key amino acid residues like Asp12 and Gly60. mdpi.com Similarly, quinazoline-based compounds have been shown to bind to EGFR and VEGFR-2 receptors. rsc.org

Oxidative Stress: The induction of oxidative stress is another mechanism by which some compounds exert their anticancer effects. The 2-aminothiophene derivative 5TIO1, synthesized from 2,6-dichlorobenzaldehyde, has been studied for its effects on oxidative stress biomarkers in the brain. nih.gov It was found to decrease lipid peroxidation and nitrite (B80452) content while increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov

Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer drugs. Cinnamaldehyde-based chalcone derivatives have been shown to induce both early and late apoptosis in Caco-2 colon cancer cells. nih.gov This was confirmed by a significant increase in the expression of pro-apoptotic genes and proteins, such as Caspase-3. nih.gov Compounds derived from retinoids are also known potent inducers of apoptosis, characterized by the activation of caspases-9 and -3 and the cleavage of poly(ADP-ribose) polymerase. google.com

DNA Interference: Some anticancer compounds act by interacting directly with DNA, thereby inhibiting replication and transcription. Studies on certain quinazoline (B50416) derivatives have indicated that they can interact with calf thymus DNA through intercalation and groove binding, suggesting a mechanism of action that involves interference with DNA functions. rsc.org

Enzyme Inhibition and Protein-Ligand Interaction Studies

The specific inhibition of enzymes that are crucial for disease progression is a primary goal in drug development. Derivatives related to this compound have been the subject of enzyme inhibition and protein-ligand interaction studies to elucidate their mechanisms of action and to guide the design of more potent and selective inhibitors.

For instance, 4-methylbenzamide derivatives have been specifically designed and synthesized to act as protein kinase inhibitors. nih.gov Compound 10 from this series showed inhibitory activity against Bcr-Abl1 kinase. nih.gov Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a small molecule to its protein target. Such studies have been conducted on benzaldehyde derivatives to understand their interactions with enzymes like aldose reductase. researchgate.net Similarly, docking studies with pyrimidine derivatives have provided insights into their binding mode with the KRAS-G12D protein, highlighting key hydrogen bond interactions. mdpi.com These computational approaches, combined with experimental assays, are invaluable for understanding the structure-activity relationships and for optimizing lead compounds.

Potential as Biological Imaging Probes

Derivatives based on aromatic aldehydes are also being explored for applications beyond therapeutics, such as in biological imaging. Fluorescent probes are essential tools for visualizing and studying biological processes within living cells. The development of "turn on" fluorescent probes for the selective detection of aldehydes has been reported. nih.gov These probes are typically designed with a fluorophore and a reactive group, such as an amine, which is initially non-fluorescent. nih.gov Upon reaction with an aldehyde to form an imine, a significant increase in fluorescence quantum yield is observed. nih.gov